

# An In-depth Technical Guide to 5-(2,4-Dimethylphenyl)picolinic Acid

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## Compound of Interest

Compound Name:	5-(2,4-Dimethylphenyl)picolinic acid
CAS No.:	1226037-84-8
Cat. No.:	B596317

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CAS Number: 1226037-84-8

Prepared by: Gemini, Senior Application Scientist

## Introduction

**5-(2,4-Dimethylphenyl)picolinic acid** is a specialized chemical compound characterized by a picolinic acid core substituted with a 2,4-dimethylphenyl group at the 5-position. This substitution imparts specific steric and electronic properties to the molecule, making it a compound of significant interest in medicinal chemistry and drug development. Picolinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and enzyme-inhibiting properties.<sup>[1]</sup> The structural motif of **5-(2,4-Dimethylphenyl)picolinic acid** suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the context of inflammation-mediated diseases. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, aimed at researchers and professionals in the field of drug discovery and development.

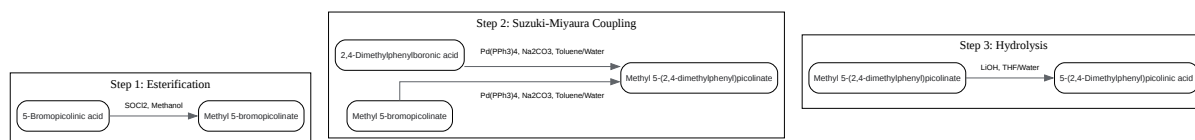
## Chemical Properties and Data

Property	Value	Source
CAS Number	1226037-84-8	Internal Data
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>	[2]
Appearance	White powder	[2]
Purity	98%	[2]
Storage	Room temperature, sealed well	[2]

## Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **5-(2,4-Dimethylphenyl)picolinic acid** can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] In this case, the reaction couples a 5-halopicolinate ester with 2,4-dimethylphenylboronic acid, followed by hydrolysis of the ester to yield the final product.

## Experimental Workflow



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Caption: Synthetic workflow for **5-(2,4-Dimethylphenyl)picolinic acid**.

## Step-by-Step Methodology

### Step 1: Esterification of 5-Bromopicolinic Acid

- To a solution of 5-bromopicolinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopicolinate.

### Step 2: Suzuki-Miyaura Coupling

- In a round-bottom flask, combine methyl 5-bromopicolinate (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
- Add a degassed mixture of toluene and water (4:1 v/v).
- Purge the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Purify the crude product by column chromatography on silica gel to obtain methyl 5-(2,4-dimethylphenyl)picolinate.

### Step 3: Hydrolysis

- Dissolve methyl 5-(2,4-dimethylphenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
- Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **5-(2,4-Dimethylphenyl)picolinic acid**.

## Characterization and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of **5-(2,4-Dimethylphenyl)picolinic acid**.

## Predicted Spectroscopic Data

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):
  - $\delta$  8.70 (d,  $J$  = 2.0 Hz, 1H, H-6 pyridine)
  - $\delta$  8.10 (dd,  $J$  = 8.0, 2.0 Hz, 1H, H-4 pyridine)
  - $\delta$  7.60 (d,  $J$  = 8.0 Hz, 1H, H-3 pyridine)
  - $\delta$  7.20 (s, 1H, H-3' phenyl)
  - $\delta$  7.15 (d,  $J$  = 8.0 Hz, 1H, H-6' phenyl)
  - $\delta$  7.10 (d,  $J$  = 8.0 Hz, 1H, H-5' phenyl)

- $\delta$  2.30 (s, 3H, CH<sub>3</sub>)
- $\delta$  2.10 (s, 3H, CH<sub>3</sub>)
- $\delta$  13.0 (br s, 1H, COOH)
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
  - $\delta$  166.0 (C=O)
  - $\delta$  150.0 (C-2 pyridine)
  - $\delta$  148.0 (C-6 pyridine)
  - $\delta$  138.0 (C-4' phenyl)
  - $\delta$  137.0 (C-2' phenyl)
  - $\delta$  136.0 (C-4 pyridine)
  - $\delta$  135.0 (C-5 pyridine)
  - $\delta$  131.0 (C-5' phenyl)
  - $\delta$  128.0 (C-1' phenyl)
  - $\delta$  127.0 (C-6' phenyl)
  - $\delta$  125.0 (C-3 pyridine)
  - $\delta$  120.0 (C-3' phenyl)
  - $\delta$  21.0 (CH<sub>3</sub>)
  - $\delta$  20.0 (CH<sub>3</sub>)
- FT-IR (KBr, cm<sup>-1</sup>):
  - 3400-2500 (O-H stretch, carboxylic acid)

- 3050 (C-H stretch, aromatic)
- 2950 (C-H stretch, methyl)
- 1710 (C=O stretch, carboxylic acid)
- 1600, 1480 (C=C stretch, aromatic)
- Mass Spectrometry (ESI-MS):
  - Calculated for C<sub>14</sub>H<sub>13</sub>NO<sub>2</sub>: 227.09
  - Observed [M+H]<sup>+</sup>: 228.10

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **5-(2,4-Dimethylphenyl)picolinic acid**.

HPLC Method:

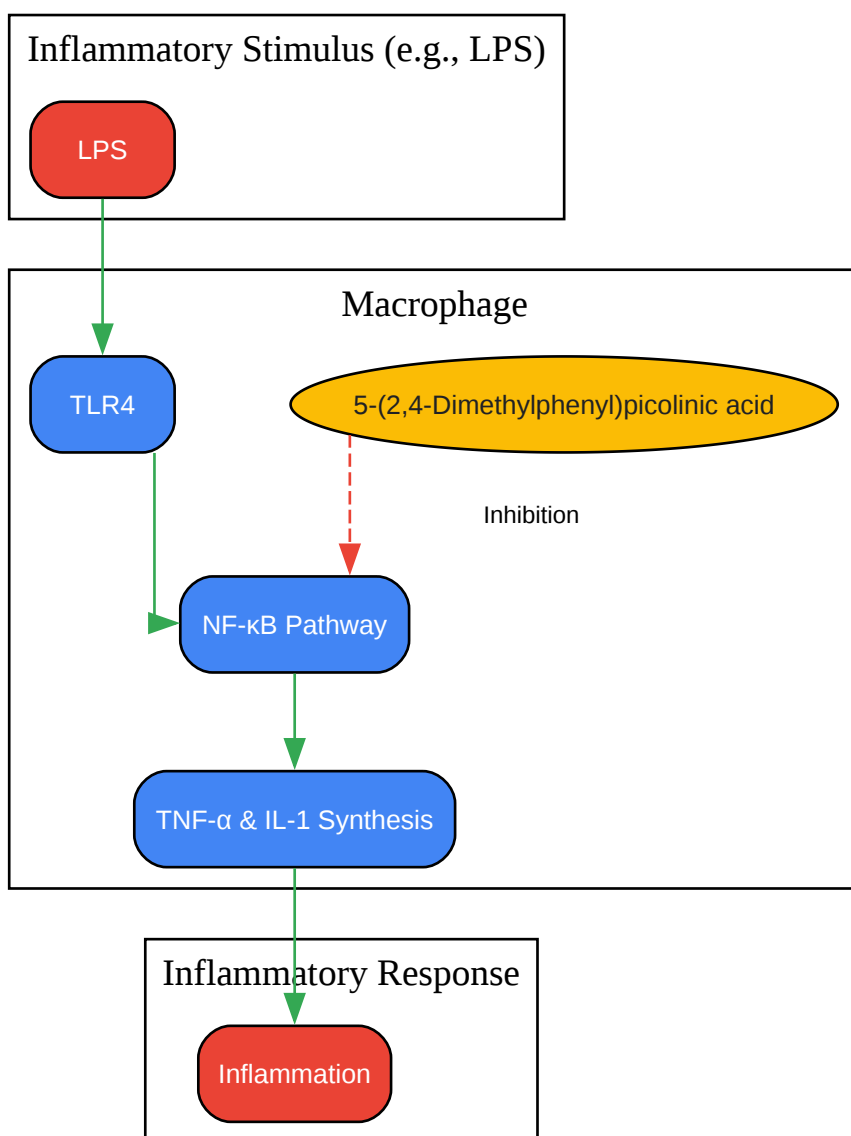
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Detection: UV at 254 nm.

## Potential Biological Activity and Applications

Picolinic acid derivatives are a well-established class of compounds with diverse biological activities.<sup>[1]</sup> The structural features of **5-(2,4-Dimethylphenyl)picolinic acid** suggest its potential as a modulator of inflammatory pathways.

## Anti-Inflammatory Potential

Many 5-substituted picolinic acid compounds have been investigated for their ability to inhibit the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).<sup>[5]</sup> The 2,4-dimethylphenyl substituent may enhance binding to target proteins through hydrophobic interactions, potentially leading to improved potency.



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## Sources

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